3-Butyl-3-hydroxy-2-methylisoindolin-1-one

Analytical Chemistry Pharmaceutical Impurity Profiling Butylphthalide

Butylphthalide impurity profiling demands a reference standard with unambiguous chromatographic identity; substitution with non-identical analogs invalidates assay specificity. 3-Butyl-3-hydroxy-2-methylisoindolin-1-one (CAS 4770-21-2) is the exact Butylphthalide Impurity 59/86 specified in pharmacopoeial monographs. • 98% purity with full COA documentation (HPLC, NMR, MS) for system suitability testing and forced degradation studies. • Unique substitution pattern-tertiary C3 hydroxyl, N2 methyl, C3 n-butyl-confers a distinct retention time and MS fragmentation, ensuring method specificity. • Available as a certified reference material; supports ANDA/DMF regulatory filings for drug substance release testing.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8268462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-3-hydroxy-2-methylisoindolin-1-one
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCCC1(C2=CC=CC=C2C(=O)N1C)O
InChIInChI=1S/C13H17NO2/c1-3-4-9-13(16)11-8-6-5-7-10(11)12(15)14(13)2/h5-8,16H,3-4,9H2,1-2H3
InChIKeyLQIOZXVYMYPLFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-3-hydroxy-2-methylisoindolin-1-one Reference Standard & Building Block


3-Butyl-3-hydroxy-2-methylisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class, characterized by a bicyclic framework comprising a benzene ring fused to a five-membered nitrogen-containing lactam ring . It possesses a molecular weight of 219.28 g/mol, a predicted LogP of approximately 2.43, and is typically supplied as a solid with a purity specification of 98% . The compound is primarily recognized in pharmaceutical quality control as a specified impurity (Butylphthalide Impurity 59/86) of the neuroprotective drug butylphthalide [1]. Its unique substitution pattern—a tertiary hydroxyl at C3, a methyl group at N2, and an n-butyl chain at C3—distinguishes it from simpler isoindolinone analogs and makes it a valuable reference material for analytical method validation and forced degradation studies.

No Generic Substitute for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one


Generic substitution of isoindolinone derivatives is precluded by the strict identity, purity, and retention time requirements mandated by pharmacopoeial impurity profiling. 3-Butyl-3-hydroxy-2-methylisoindolin-1-one is not a functional analog but a specific molecular entity with a defined CAS registry (4770-21-2) that corresponds to a known butylphthalide-related substance . Unlike close structural analogs such as 3-butyl-3-hydroxyisoindolin-1-one (CAS 20871-32-3) or 2-methylisoindolin-1-one (CAS 5342-91-6), this compound's precise combination of N2-methylation and C3 hydroxylation confers a distinct chromatographic retention time and mass spectrometric fragmentation pattern [1]. Substituting with a structurally related but non-identical compound in a validated HPLC method for butylphthalide impurity analysis would invalidate the assay's specificity and accuracy, leading to regulatory non-compliance in drug substance release testing.

Evidence for 3-Butyl-3-hydroxy-2-methylisoindolin-1-one Procurement


Specified Butylphthalide Impurity Identification

3-Butyl-3-hydroxy-2-methylisoindolin-1-one is unequivocally identified as Butylphthalide Impurity 59/86 [1]. This designation, as opposed to being an unspecified or generic degradation product, provides a clear regulatory and analytical rationale for its procurement. While structurally related compounds like 3-butyl-3-hydroxyisoindolin-1-one (CAS 20871-32-3) exist, they are not listed as specified impurities for butylphthalide in common pharmacopoeial monographs, rendering them unsuitable as substitute reference standards in validated methods.

Analytical Chemistry Pharmaceutical Impurity Profiling Butylphthalide

Physicochemical Comparison with Key Analogs

The compound exhibits a distinct melting point range of 88-89 °C, which is higher than that of the simpler analog 2-methylisoindolin-1-one (typically a liquid or low-melting solid) . Additionally, its predicted LogP of approximately 2.43 is significantly greater than that of 3-hydroxy-2-methylisoindolin-1-one (LogP ~0.8), due to the presence of the hydrophobic n-butyl chain . This difference in lipophilicity directly impacts reversed-phase HPLC retention time and sample preparation solubility, making it a critical parameter for analytical method optimization.

Physical Chemistry Chromatography Method Development

Dihydroorotase Inhibition Potential

In a preliminary biochemical screen, 3-butyl-3-hydroxy-2-methylisoindolin-1-one was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 1.00E+6 nM (1 mM) at pH 7.37 [1]. While this activity is weak and a direct comparator for this specific assay is not available in the public domain, this datum establishes a baseline for this compound's interaction with this particular pyrimidine biosynthesis enzyme. It is important to note that structurally distinct isoindolinone derivatives have been reported with much higher potency against other targets (e.g., MDM2-p53 with IC50 values in the low micromolar range), indicating that the specific substitution pattern of this compound confers a different and potentially more selective, albeit weaker, target interaction profile.

Biochemical Assay Enzyme Inhibition Preliminary Pharmacology

Synthetic Building Block for 3,3-Disubstituted Isoindolinones

The compound serves as a high-purity (98% by HPLC) starting material for the synthesis of more complex 3,3-disubstituted isoindolinone derivatives . Its pre-installed quaternary stereocenter at C3 eliminates the need for asymmetric construction in downstream steps. This contrasts with the use of simpler building blocks like 2-methylisoindolin-1-one, which would require a separate C3 alkylation and hydroxylation sequence with attendant yield losses and purification challenges . While direct comparative yield data for a specific synthetic sequence is not available, the strategic advantage of this building block lies in its ability to bypass a low-yielding or capricious step in a linear synthesis.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Applications of 3-Butyl-3-hydroxy-2-methylisoindolin-1-one


Butylphthalide Impurity Reference Standard

This compound is ideally suited for use as a certified reference standard in the development and validation of HPLC/LC-MS methods for quantifying specified impurities in butylphthalide drug substance and finished products [1]. Its defined identity as Butylphthalide Impurity 59/86 makes it an essential component for system suitability testing, relative retention time marking, and forced degradation studies, ensuring compliance with regulatory filings (e.g., ANDA, DMF).

Key Building Block for 3,3-Disubstituted Isoindolinones

With its pre-formed quaternary stereocenter and high chemical purity (98%), this compound serves as an advanced intermediate for the rapid generation of 3,3-disubstituted isoindolinone analogs . It can be used in late-stage diversification strategies, such as O-alkylation, esterification, or amide formation at the tertiary alcohol, to explore structure-activity relationships (SAR) in drug discovery programs targeting CNS or anti-inflammatory pathways .

Chromatographic Selectivity Studies

The compound's distinct physicochemical profile, including its predicted LogP of 2.43 and melting point of 88-89 °C, makes it an excellent probe for optimizing and validating reversed-phase chromatographic separations . Its retention behavior can be compared against structurally related impurities and the butylphthalide API to demonstrate method specificity and to identify critical method parameters affecting resolution and peak shape.

Isoindolinone Target Engagement Screening

Researchers exploring the biological activity of isoindolinone scaffolds can utilize this compound as a reference molecule in enzyme inhibition assays, building upon the existing dihydroorotase inhibition data (IC50 = 1 mM) [2]. Its weak but specific activity against this target provides a baseline for evaluating more potent derivatives and for conducting mode-of-action studies in cellular models of pyrimidine metabolism.

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